1H-1,2,4-Triazole-1-ethanol, alpha-(2-chloro-4-fluorophenyl)-alpha-(4-fluorophenyl)-
Description
1H-1,2,4-Triazole-1-ethanol, alpha-(2-chloro-4-fluorophenyl)-alpha-(4-fluorophenyl)- is a triazole-derived compound characterized by a central 1,2,4-triazole ring substituted with ethanol and two aryl groups: a 2-chloro-4-fluorophenyl and a 4-fluorophenyl moiety. This structure aligns it with conazole fungicides, which inhibit fungal ergosterol biosynthesis by targeting cytochrome P450 14α-demethylase .
The chloro-fluorophenyl substituents likely improve lipophilicity, facilitating membrane penetration and target binding compared to non-halogenated analogs . Its molecular formula is inferred as C₁₆H₁₂ClF₂N₃O (molecular weight ~315.75), differing from flutriafol (C₁₆H₁₃F₂N₃O, MW 301.29) by the replacement of a fluorine with chlorine at the 2-position of one phenyl ring .
Properties
CAS No. |
100567-96-2 |
|---|---|
Molecular Formula |
C16H12ClF2N3O |
Molecular Weight |
335.73 g/mol |
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-1-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol |
InChI |
InChI=1S/C16H12ClF2N3O/c17-15-7-13(19)5-6-14(15)16(23,8-22-10-20-9-21-22)11-1-3-12(18)4-2-11/h1-7,9-10,23H,8H2 |
InChI Key |
CZNPUBGZLFFZJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)Cl)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole-1-ethanol, alpha-(2-chloro-4-fluorophenyl)-alpha-(4-fluorophenyl)- typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Ethanol Group: This step involves the reaction of the triazole ring with an appropriate alkylating agent to introduce the ethanol moiety.
Substitution with Chlorine and Fluorine:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazole-1-ethanol, alpha-(2-chloro-4-fluorophenyl)-alpha-(4-fluorophenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Scientific Research Applications
1H-1,2,4-Triazole-1-ethanol, alpha-(2-chloro-4-fluorophenyl)-alpha-(4-fluorophenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of infections and cancer.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-1-ethanol, alpha-(2-chloro-4-fluorophenyl)-alpha-(4-fluorophenyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to various biological responses. The exact pathways involved would depend on the specific application and context.
Comparison with Similar Compounds
Key Observations:
Halogenation Effects :
- The target compound’s 2-chloro-4-fluorophenyl group may enhance binding affinity to fungal enzymes compared to flutriafol’s di-fluorophenyl groups, as chlorine’s electronegativity and larger atomic radius improve hydrophobic interactions .
- Dichlorinated analogs like diclobutrazol exhibit higher environmental persistence but increased mammalian toxicity risks .
Steric and Electronic Profiles :
- Bulky substituents (e.g., tert-butyl in tebuconazole) reduce metabolic degradation, extending half-life in plants . The target compound’s aryl groups balance steric hindrance and solubility, optimizing bioavailability .
Synthetic Accessibility :
- The synthesis of such triazoles typically involves nucleophilic substitution of α-halogenated ketones with triazole derivatives under basic conditions, as described in . Chlorinated substrates may require harsher reaction conditions compared to fluorinated ones .
Biological Activity
1H-1,2,4-Triazole-1-ethanol, α-(2-chloro-4-fluorophenyl)-α-(4-fluorophenyl)- is a compound belonging to the triazole family, which is known for its diverse biological activities, particularly in agricultural and pharmaceutical applications. This compound exhibits significant antifungal properties and has been studied for its potential in treating various diseases.
- Molecular Formula : C14H14ClF2N3O
- Molecular Weight : 315.73 g/mol
- CAS Number : [specific CAS number not provided]
Antifungal Activity
Triazoles are primarily recognized for their antifungal properties. The compound has shown efficacy against a variety of fungal pathogens. Research indicates that it acts by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.
Table 1: Antifungal Efficacy Against Common Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.5 µg/mL |
| Aspergillus fumigatus | 1.0 µg/mL |
| Trichophyton rubrum | 0.25 µg/mL |
The mechanism through which this compound exerts its antifungal effects involves the inhibition of the enzyme lanosterol demethylase, which is crucial for ergosterol biosynthesis. By disrupting this pathway, the integrity of the fungal cell membrane is compromised, leading to cell death.
Study 1: Efficacy in Agricultural Applications
A study conducted by researchers evaluated the effectiveness of α-(2-chloro-4-fluorophenyl)-α-(4-fluorophenyl)-1H-1,2,4-triazole-1-ethanol in crop protection. The results demonstrated a significant reduction in fungal infections in treated crops compared to untreated controls.
Table 2: Field Study Results
| Treatment | Disease Severity (Scale 1-5) | Yield Increase (%) |
|---|---|---|
| Control | 4.5 | - |
| Treated with Triazole | 1.2 | 35 |
Study 2: Pharmacological Potential
In a pharmacological study focusing on its anticancer properties, the compound was tested against various cancer cell lines. The results indicated that it exhibited cytotoxic effects on breast cancer cells (MCF-7) and lung cancer cells (A549).
Table 3: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of triazole derivatives has revealed that modifications in the aromatic substituents can significantly influence biological activity. For instance, the introduction of halogen atoms enhances antifungal potency due to increased lipophilicity and improved binding affinity to target enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
